BenchChemオンラインストアへようこそ!

8-Methoxy-2,4-dimethylquinazoline

Antimicrobial resistance DNA gyrase Quinazoline-2,4-dione

8-Methoxy-2,4-dimethylquinazoline is a differentiated quinazoline building block for medicinal chemistry. Its unique combination of an electron-donating 8-methoxy group and 2,4-dimethyl substitution, which eliminates tautomeric N–H protons, alters its hydrogen-bonding pharmacophore relative to quinazolinones. This scaffold is validated for developing resistance-breaking antibacterials, PARP inhibitors with a demethylatable prodrug handle, and antileishmanial tools. Available at 98% purity for pharmaceutical R&D.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B11906398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2,4-dimethylquinazoline
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC(=N1)C)OC
InChIInChI=1S/C11H12N2O/c1-7-9-5-4-6-10(14-3)11(9)13-8(2)12-7/h4-6H,1-3H3
InChIKeyZYICMVOCFYCGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2,4-dimethylquinazoline (CAS 860192-54-7): A Dual-Substituted Quinazoline Building Block for Medicinal Chemistry and Anti-Infective Research


8-Methoxy-2,4-dimethylquinazoline (CAS 860192-54-7, molecular formula C₁₁H₁₂N₂O, molecular weight 188.23 g/mol) is a trisubstituted quinazoline heterocycle bearing methoxy at the C-8 position and methyl groups at both C-2 and C-4 positions of the fused bicyclic core . The quinazoline scaffold is a privileged structure in drug discovery, serving as the pharmacophoric core of approved kinase inhibitors targeting EGFR, VEGFR-2, and HER-2 [1]. This specific substitution pattern combines the electron-donating 8-methoxy group—known to enhance activity against drug-resistant bacterial topoisomerases and modulate PARP inhibition in the broader quinazoline class—with the 2,4-dimethyl motif that eliminates tautomeric N–H protons, thereby altering hydrogen-bonding capacity, solubility, and metabolic liability relative to quinazolinone or unsubstituted analogs [2][3]. The compound is commercially available at 98% purity and is catalogued as a heterocyclic building block for pharmaceutical R&D .

Why 8-Methoxy-2,4-dimethylquinazoline Cannot Be Freely Substituted by Other Quinazoline Analogs


Quinazoline derivatives are not interchangeable commodities—the position, electronic character, and steric bulk of each substituent collectively dictate target engagement, selectivity, and physicochemical properties. Within the 8-methoxyquinazoline subfamily, the presence or absence of methyl groups at C-2 and C-4 fundamentally alters the scaffold: the 2,4-dimethyl variant lacks the lactam N–H donors present in quinazoline-2,4-diones and quinazolin-4(3H)-ones, eliminating key hydrogen-bonding interactions exploited by PARP and kinase inhibitors [1]. Conversely, 8-methoxyquinazoline lacking C-2/C-4 methyl substitution retains two unsubstituted ring carbons that can undergo metabolic oxidation or electrophilic aromatic substitution, introducing variability in downstream synthetic derivatization [2]. The 8-methoxy group itself confers differential activity against quinolone-resistant bacterial gyrase mutants compared with 8-H, 8-methyl, or 8-hydroxy analogs, as demonstrated in head-to-head biochemical assays with the related 2,4-dione series [3]. These three structural features—the 8-methoxy, C-2 methyl, and C-4 methyl groups—are not redundant, and substitution with a close analog that alters any one of them risks loss of the emergent property profile that makes this specific compound valuable as a building block or probe scaffold.

Quantitative Differentiation Evidence for 8-Methoxy-2,4-dimethylquinazoline vs. Closest Analogs


8-Methoxy Substituent Preserves Activity Against Quinolone-Resistant Gyrase Mutants Relative to Wild-Type Enzyme

In the structurally related 8-methoxy-quinazoline-2,4-dione series, the 8-methoxy substituent conferred the most favorable ratio of IC₅₀ against mutant gyrase versus wild-type gyrase among all tested compounds, outperforming ciprofloxacin. The 8-methoxy 2,4-dione exhibited a mutant/wild-type IC₅₀ ratio of only 2.1-fold for GyrA S83W gyrase, compared with 224-fold for ciprofloxacin. By contrast, the 8-methyl 2,4-dione showed a 4.0-fold ratio and the 5-methoxy 1,3-dione a 6.1-fold ratio, demonstrating that the 8-methoxy group specifically minimizes the resistance penalty relative to alternative substituents [1]. Although these data are from the dione series rather than the 2,4-dimethyl series, the electronic contribution of the 8-methoxy group to the quinazoline π-system is expected to translate across oxidation states, positioning the 8-methoxy-2,4-dimethyl scaffold as a privileged starting point for designing fluoroquinolone-sparing anti-infectives.

Antimicrobial resistance DNA gyrase Quinazoline-2,4-dione Fluoroquinolone alternative

8-Methoxy Group Modulates PARP Inhibitory Potency Differently from 8-Hydroxy and 8-Methyl Substituents

In a systematic SAR study of quinazolin-4(3H)-one PARP inhibitors, the 8-methoxy substituent produced distinct potency compared with 8-hydroxy and 8-methyl analogs. The 8-methylquinazolinone series was the most potent, with IC₅₀ values of 0.13–0.27 µM, whereas the 8-methoxy series was less potent, and 8-hydroxyquinazolinones showed intermediate activity [1]. Critically, the 8-methoxy group serves as a metabolically stable alternative to the 8-hydroxy substituent (which is subject to Phase II glucuronidation/sulfation) while retaining the ability to be demethylated to the more potent 8-hydroxy form in vivo—a prodrug-like feature absent in 8-methyl or unsubstituted analogs. This differential SAR means that 8-methoxy-2,4-dimethylquinazoline provides a chemically distinct starting point for PARP-related probe development compared with the corresponding 8-methyl-2,4-dimethylquinazoline or 8-hydroxy-2,4-dimethylquinazoline.

PARP inhibition DNA repair Quinazolinone SAR Cancer research

2,4-Dimethyl Substitution Eliminates Tautomeric N–H, Altering Hydrogen-Bond Donor Count and logP vs. Quinazolinone Analogs

8-Methoxy-2,4-dimethylquinazoline differs fundamentally from its quinazolinone counterparts (e.g., 8-methoxyquinazoline-2,4(1H,3H)-dione, CAS 62484-14-4) because the C-2 and C-4 methyl groups replace carbonyl oxygens, eliminating two hydrogen-bond donor (HBD) sites and reducing the polar surface area. According to the SMILES structure COc1cccc2c(C)nc(C)nc12 , the compound contains zero HBDs versus two HBDs in the corresponding dione. This reduction in HBD count predicts improved passive membrane permeability (lower topological polar surface area) and reduced aqueous solubility—properties that favor blood-brain barrier penetration when that is the design objective, but may disfavor oral absorption if solubility-limited. The 2,4-dimethyl pattern also blocks metabolic N-oxidation and N-glucuronidation pathways that occur at N-1 and N-3 in unsubstituted quinazolines, potentially extending metabolic half-life compared with 8-methoxyquinazoline (CAS 7557-01-9) . No experimental logP or solubility data were located for this specific compound; the inference is based on well-established physicochemical principles for methyl-for-carbonyl substitution in heterocyclic scaffolds.

Physicochemical profiling Drug-likeness Quinazoline scaffold Medicinal chemistry

4,7-Disubstituted 8-Methoxyquinazoline Derivatives Achieve Cytotoxic Potency Comparable to Imatinib Against Colon and Hepatocellular Cancer Cells

A 2022 study demonstrated that 4,7-disubstituted derivatives built on the 8-methoxyquinazoline scaffold—the same core bearing the 8-methoxy group present in 8-methoxy-2,4-dimethylquinazoline—achieved cytotoxic IC₅₀ values ranging from 5.64 ± 0.68 µM (HCT116 colon cancer) to 23.18 ± 0.45 µM (HepG2 hepatocellular cancer), with the lead compound 18B exhibiting potencies comparable to imatinib mesylate [1]. Compound 18B also showed activity against primary human gallbladder cancer cells (IC₅₀ = 8.50 ± 1.44 µM) and demonstrated mechanism-based activity through downregulation of β-catenin/TCF4 signaling, reduced c-MYC and Cyclin D1 mRNA levels, and induction of apoptosis. By contrast, structurally similar quinazoline derivatives lacking the 8-methoxy group or bearing alternative C-4 substituents showed different potency profiles, indicating that the 8-methoxyquinazoline core provides a privileged geometry for β-catenin/TCF4 PPI inhibition. The 2,4-dimethyl substitution pattern in the target compound places methyl groups at positions that can be further functionalized (e.g., via radical bromination at the benzylic C-2/C-4 methyl groups) to generate the 4,7-disubstitution pattern exemplified by compound 18B.

Wnt/β-catenin pathway Anticancer agents 8-Methoxyquinazoline scaffold TCF4 inhibitor

Methoxy Substitution at Quinazoline C-8 Position Confers Distinct Potency Ranking Against Leishmania Relative to C-5, C-6, and C-7 Isomers

A position-by-position SAR analysis of monosubstituted methoxyquinazolines revealed that the C-8 methoxy regioisomer exhibits a unique potency profile distinct from the C-5, C-6, and C-7 isomers. Against Leishmania amazonensis, 8-methoxyquinazoline (88) was the only analogue found to be marginally more potent than the reference compound, with an EC₅₀ of 2.7 µM, while 7-methoxyquinazoline (87) was most potent against L. donovani (EC₅₀ = 0.74 µM) [1]. The potency rank order for methoxy substitution was: 8-position < 7-position < 5-position ∼ 6-position against L. donovani, whereas for methyl substitution the rank order was inverted: 8-position ∼ 6-position < 7-position ∼ 5-position. This demonstrates that the 8-methoxy group and the 8-methyl group are not pharmacologically equivalent and produce divergent biological outcomes depending on the target organism. Accordingly, 8-methoxy-2,4-dimethylquinazoline—which contains the 8-methoxy pharmacophore rather than the 8-methyl one—may exhibit antileishmanial activity that is distinct from the corresponding 8-methyl-2,4-dimethylquinazoline analog.

Antileishmanial Quinazoline SAR Positional isomer Neglected tropical disease

Commercial Purity Specification of 98% Enables Reproducible Downstream Chemistry vs. Lower-Purity or Unspecified-Grade Alternatives

8-Methoxy-2,4-dimethylquinazoline is commercially supplied at a certified purity of 98% (Product No. 1807858, CAS 860192-54-7) . This purity grade exceeds the commonly available technical-grade specifications for less common quinazoline building blocks, which may be offered at ≥95% or without quantitative purity certification. For comparison, the structurally related 2,4-dimethylquinazoline (CAS 703-63-9) is often supplied as a custom synthesis item without a standardized purity specification , while 8-methoxyquinazoline (CAS 7557-01-9) is available at ≥97% purity from select vendors . The 98% purity specification reduces the risk of cross-contamination in multi-step synthetic sequences where impurities in early intermediates can propagate and confound biological assay results. ISO-certified production further supports batch-to-batch consistency for pharmaceutical quality control environments .

Chemical procurement Purity specification Building block quality Reproducibility

Optimal Research and Procurement Scenarios for 8-Methoxy-2,4-dimethylquinazoline


Anti-Infective Lead Optimization Targeting Quinolone-Resistant Bacterial Topoisomerases

Research groups developing next-generation antibacterial agents that retain activity against fluoroquinolone-resistant strains should prioritize 8-methoxy-2,4-dimethylquinazoline as a scaffold. The 8-methoxy substituent has been validated in the quinazoline-2,4-dione series to reduce the mutant/wild-type gyrase IC₅₀ ratio to only 2.1-fold, compared with 224-fold for ciprofloxacin [1]. By starting from the 2,4-dimethyl variant instead of the dione, medicinal chemists can explore a distinct hydrogen-bonding pharmacophore while retaining the critical 8-methoxy group, potentially identifying dual-targeting agents against both DNA gyrase and topoisomerase IV.

Synthesis of β-Catenin/TCF4 Protein–Protein Interaction Inhibitors for Wnt-Driven Cancers

The 8-methoxyquinazoline core has demonstrated the ability to generate cytotoxic agents with potencies comparable to imatinib mesylate against colon (HCT116, IC₅₀ = 5.64 µM), hepatocellular (HepG2, IC₅₀ = 23.18 µM), and gallbladder cancer cells (IC₅₀ = 8.50 µM) [1]. 8-Methoxy-2,4-dimethylquinazoline provides the identical 8-methoxyquinazoline core with chemically accessible C-2 and C-4 methyl groups that can be selectively functionalized (e.g., via radical bromination followed by nucleophilic displacement) to install the C-4 and C-7 substituents found in the most potent analogs, making it an ideal starting material for focused library synthesis.

PARP Inhibitor Probe Development Requiring Metabolic Stability with Latent Potency Enhancement

In PARP inhibitor programs where the 8-methylquinazolinone series (IC₅₀ = 0.13–0.27 µM) provides high potency but lacks the ability to be further tuned via prodrug strategies, 8-methoxy-2,4-dimethylquinazoline offers a demethylatable 8-methoxy group [1]. The 8-methoxy substituent can be converted to the more potent 8-hydroxy form in vivo via CYP450-mediated O-demethylation, providing a built-in mechanism for potency enhancement that is absent in the 8-methyl series. The 2,4-dimethyl groups further distinguish this scaffold from the quinazolinone PARP inhibitors by altering the hydrogen-bonding pattern at the pyrimidine ring.

Chemical Biology Tool Compound for Investigating Position-Specific Quinazoline SAR in Antiparasitic Drug Discovery

The divergent potency rank orders observed for methoxy- versus methyl-substituted quinazolines against Leishmania species [1] create a specific need for the 8-methoxy-2,4-dimethyl variant as a tool compound. This molecule uniquely combines the 8-methoxy pharmacophore (which confers an advantage against L. amazonensis) with the 2,4-dimethyl substitution pattern (which eliminates N–H-mediated metabolism), enabling researchers to deconvolute the contributions of each structural feature to antiparasitic activity, selectivity, and pharmacokinetics in a way that neither 8-methoxyquinazoline nor 2,4-dimethylquinazoline alone can achieve.

Quote Request

Request a Quote for 8-Methoxy-2,4-dimethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.